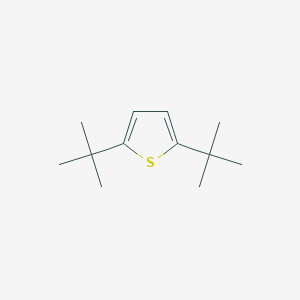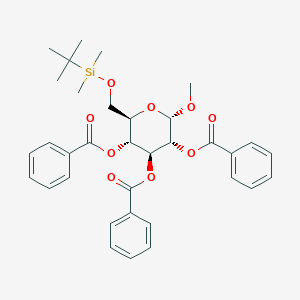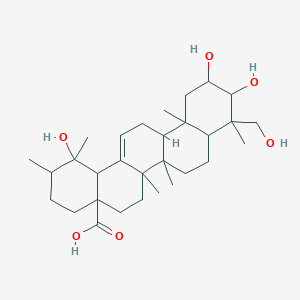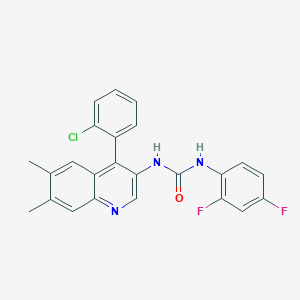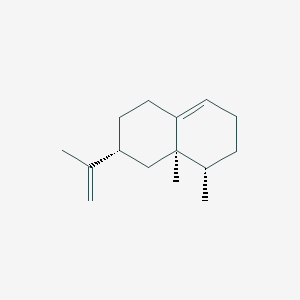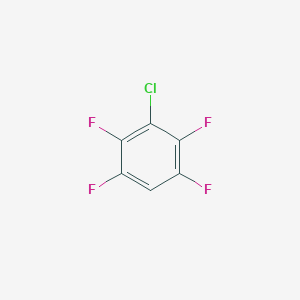![molecular formula C21H38O2 B157819 Methyl 4-[2-[(2-nonylcyclopropyl)methyl]cyclopropyl]butanoate CAS No. 10152-68-8](/img/structure/B157819.png)
Methyl 4-[2-[(2-nonylcyclopropyl)methyl]cyclopropyl]butanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-[2-[(2-nonylcyclopropyl)methyl]cyclopropyl]butanoate, also known as NCPCB, is a synthetic compound that has gained attention in the scientific community due to its potential applications in biomedical research.
Mecanismo De Acción
The mechanism of action of Methyl 4-[2-[(2-nonylcyclopropyl)methyl]cyclopropyl]butanoate is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways. Studies have shown that Methyl 4-[2-[(2-nonylcyclopropyl)methyl]cyclopropyl]butanoate can inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in inflammation and cancer development. Methyl 4-[2-[(2-nonylcyclopropyl)methyl]cyclopropyl]butanoate has also been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a signaling pathway that is involved in inflammation and cell survival.
Efectos Bioquímicos Y Fisiológicos
Methyl 4-[2-[(2-nonylcyclopropyl)methyl]cyclopropyl]butanoate has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that Methyl 4-[2-[(2-nonylcyclopropyl)methyl]cyclopropyl]butanoate can induce apoptosis (programmed cell death) in cancer cells, as well as inhibit cell proliferation and migration. In animal models, Methyl 4-[2-[(2-nonylcyclopropyl)methyl]cyclopropyl]butanoate has been shown to reduce inflammation and improve symptoms of inflammatory diseases such as arthritis. Additionally, Methyl 4-[2-[(2-nonylcyclopropyl)methyl]cyclopropyl]butanoate has been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Methyl 4-[2-[(2-nonylcyclopropyl)methyl]cyclopropyl]butanoate in lab experiments is that it is relatively easy to synthesize and can be incorporated into a variety of drug delivery systems. Additionally, Methyl 4-[2-[(2-nonylcyclopropyl)methyl]cyclopropyl]butanoate has been shown to have low toxicity in animal models, which makes it a potentially safer alternative to other anti-inflammatory and antitumor agents. However, one limitation of using Methyl 4-[2-[(2-nonylcyclopropyl)methyl]cyclopropyl]butanoate in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental settings.
Direcciones Futuras
There are several areas of future research that could be explored with Methyl 4-[2-[(2-nonylcyclopropyl)methyl]cyclopropyl]butanoate. One potential direction is to investigate its potential as a drug delivery system for other compounds. Additionally, further studies are needed to fully understand the mechanism of action of Methyl 4-[2-[(2-nonylcyclopropyl)methyl]cyclopropyl]butanoate and how it interacts with other signaling pathways. Finally, more research is needed to determine the efficacy and safety of Methyl 4-[2-[(2-nonylcyclopropyl)methyl]cyclopropyl]butanoate in human clinical trials.
Métodos De Síntesis
Methyl 4-[2-[(2-nonylcyclopropyl)methyl]cyclopropyl]butanoate is synthesized through a multistep process that involves the reaction of cyclopropanecarboxylic acid with 2-nonylcyclopropanemethanol in the presence of a catalyst. The resulting product is then reacted with butyric anhydride to produce Methyl 4-[2-[(2-nonylcyclopropyl)methyl]cyclopropyl]butanoate.
Aplicaciones Científicas De Investigación
Methyl 4-[2-[(2-nonylcyclopropyl)methyl]cyclopropyl]butanoate has been studied for its potential pharmacological properties, particularly as an antitumor and anti-inflammatory agent. Studies have shown that Methyl 4-[2-[(2-nonylcyclopropyl)methyl]cyclopropyl]butanoate can inhibit the growth of cancer cells in vitro and in vivo, as well as reduce inflammation in animal models. Additionally, Methyl 4-[2-[(2-nonylcyclopropyl)methyl]cyclopropyl]butanoate has been investigated for its potential as a drug delivery system, as it can be easily incorporated into liposomes and other nanoparticles.
Propiedades
Número CAS |
10152-68-8 |
|---|---|
Nombre del producto |
Methyl 4-[2-[(2-nonylcyclopropyl)methyl]cyclopropyl]butanoate |
Fórmula molecular |
C21H38O2 |
Peso molecular |
322.5 g/mol |
Nombre IUPAC |
methyl 4-[2-[(2-nonylcyclopropyl)methyl]cyclopropyl]butanoate |
InChI |
InChI=1S/C21H38O2/c1-3-4-5-6-7-8-9-11-17-14-19(17)16-20-15-18(20)12-10-13-21(22)23-2/h17-20H,3-16H2,1-2H3 |
Clave InChI |
BEUIOIYFOPNKNN-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCC1CC1CC2CC2CCCC(=O)OC |
SMILES canónico |
CCCCCCCCCC1CC1CC2CC2CCCC(=O)OC |
Sinónimos |
2-[(2-Nonylcyclopropyl)methyl]cyclopropanebutanoic acid methyl ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



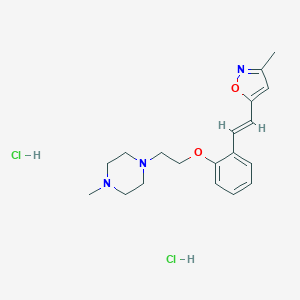
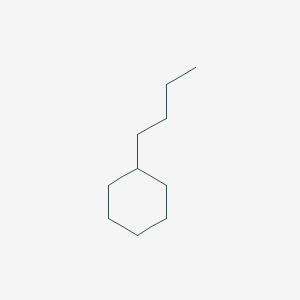
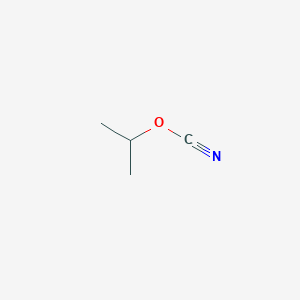
![1,3,5[10]-ESTRATRIENE-3,16alpha,17beta-TRIOL 16-GLUCURONIDE SODIUM SALT](/img/structure/B157742.png)
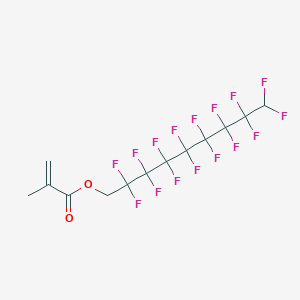
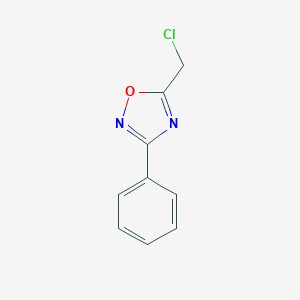
![3-[2-(Difluoromethoxy)phenyl]acrylic acid](/img/structure/B157748.png)
![[3,3'-Bipyridine]-5-sulfonic acid](/img/structure/B157749.png)
